Differentiation from 2-Aryl Substituted Analogs: Class-Level Potency in PI3K/mTOR Dual Inhibition
2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, by virtue of its core scaffold and 4-morpholino substitution, belongs to a well-established class of dual PI3K/mTOR inhibitors. Quantitative data from a 2024 study demonstrates that structurally related 4-morpholinothieno[3,2-d]pyrimidine derivatives achieve potent dual inhibition. Representative compounds from this class show IC50 values for PI3K as low as 80 nM and for mTOR as low as 0.29 nM [1]. This level of dual inhibition is a defining characteristic of the class and distinguishes it from other thieno[3,2-d]pyrimidine series, such as those targeting BET proteins or LRRK2 kinase, which would not be expected to show this dual PI3K/mTOR profile [2].
| Evidence Dimension | Potency (IC50) against PI3K and mTOR kinases |
|---|---|
| Target Compound Data | Not directly measured; inferred from class membership |
| Comparator Or Baseline | Representative 4-morpholinothieno[3,2-d]pyrimidine derivatives: Compound 39 (PI3K IC50 = 80 nM, mTOR IC50 = 0.44 nM); Compound 37 (PI3K IC50 = 82 nM, mTOR IC50 = 1.25 nM) [1] |
| Quantified Difference | Class exhibits potent dual PI3K/mTOR inhibition, unlike other thieno[3,2-d]pyrimidine sub-classes (e.g., BET inhibitors, LRRK2 inhibitors) which lack this dual profile [2]. |
| Conditions | In vitro kinase inhibition assays (data aggregated from a 2024 medicinal chemistry review) [1] |
Why This Matters
For researchers focused on the PI3K/Akt/mTOR pathway, selecting a compound from this specific class is essential for maintaining dual-target inhibition, whereas other thieno[3,2-d]pyrimidines would be ineffective or unsuitable for this purpose.
- [1] Table 3. IC50 values of thieno[3,2-d]pyrimidines derivatives. Curr Med Chem. 2024 Apr 4;32(6):1121–1143. doi: 10.2174/0109298673293028240326051835 View Source
- [2] Ran, K., Li, Y., Zhang, Y., Tang, D., Chen, Z.-Z., Xu, Z., Zhang, L., Wang, B., & Huang, J. (2024). Discovery and optimization of novel 4-morpholinothieno[3,2-d]pyrimidine derivatives as potent BET inhibitors for cancer therapy. Bioorganic Chemistry. View Source
